molecular formula C12H16N4O B12083934 (2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile

(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile

Cat. No.: B12083934
M. Wt: 232.28 g/mol
InChI Key: QQLRWOKOKPNRJF-QWRGUYRKSA-N
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Description

(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is a complex organic compound that features a unique structure with two pyrrolidine rings connected by an ethanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile typically involves the reaction of pyrrolidine derivatives with an appropriate ethanediyl precursor. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific stereochemistry.

Medicine

In medicine, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and bis-pyrrolidine compounds with different substituents.

Uniqueness

What sets (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile apart is its specific stereochemistry and the presence of the ethanediyl bridge, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-1-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H16N4O/c13-7-10-3-1-5-15(10)9-12(17)16-6-2-4-11(16)8-14/h10-11H,1-6,9H2/t10-,11-/m0/s1

InChI Key

QQLRWOKOKPNRJF-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)N2CCC[C@H]2C#N)C#N

Canonical SMILES

C1CC(N(C1)CC(=O)N2CCCC2C#N)C#N

Origin of Product

United States

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